

Application Notes: The Use of Nifedipine in Fluorescence Microscopy-Based Calcium Imaging

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Compound of Interest

Compound Name: Nifedipine

Cat. No.: B7760104

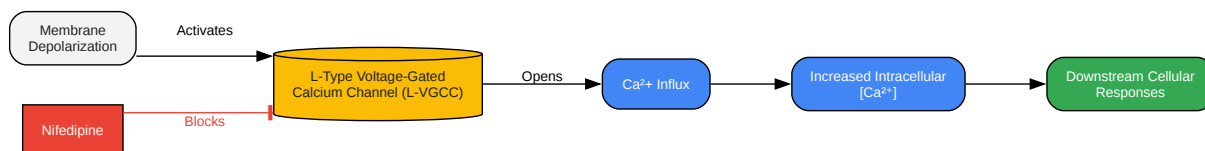
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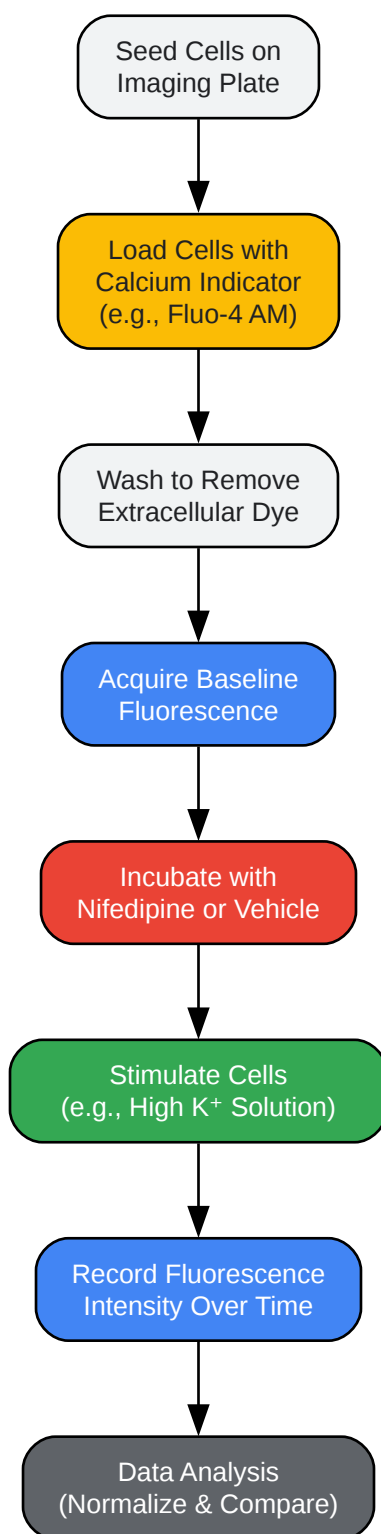
Introduction

Nifedipine is a dihydropyridine calcium channel blocker widely used in research and clinical settings.[1][2] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels (L-VGCCs), which are crucial for calcium influx in various cell types, including vascular smooth muscle, cardiac myocytes, and neurons.[3][4] Fluorescence microscopy-based calcium imaging is a powerful technique that allows for real-time visualization and quantification of intracellular calcium dynamics. By employing fluorescent indicators that change intensity upon binding to calcium, researchers can dissect cellular signaling pathways. [5] **Nifedipine** serves as a critical pharmacological tool in these studies to specifically probe the contribution of L-type calcium channels to observed calcium signals.

Mechanism of Action

Nifedipine selectively binds to the alpha-1 subunit of L-type calcium channels.[4] This binding locks the channel in an inactivated state, preventing the influx of extracellular calcium into the cell that would normally occur upon membrane depolarization. This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.[3][4] In the context of calcium imaging, applying **nifedipine** allows researchers to either abolish or significantly reduce the component of a calcium transient that is dependent on L-VGCCs, thereby helping to elucidate the specific pathways of calcium entry.





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